molecular formula C18H17N5O3S B2765428 6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034364-74-2

6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2765428
CAS No.: 2034364-74-2
M. Wt: 383.43
InChI Key: FKKUEJCRYYCKQS-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
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Biological Activity

6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide, a compound with the molecular formula C18H17N5O3S, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a benzyloxy group and a thiazole moiety. The presence of a methylamino group enhances its pharmacological properties. The molecular weight is approximately 383.43 g/mol, and it typically exhibits a purity of around 95% in research applications.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can modulate various physiological processes, including pain perception and inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionNAPE-PLD
Modulation of Lipid MediatorsNAEs
Potential Antimicrobial ActivityAcinetobacter baumannii, Pseudomonas aeruginosa

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure affect its biological activity. For instance, variations in the thiazole and pyrimidine rings have been shown to significantly influence potency against target enzymes. The introduction of different substituents at specific positions can enhance or reduce the inhibitory effects on NAPE-PLD.

Table 2: Key Findings from SAR Studies

Compound ModificationImpact on ActivityIC50 Value (µM)
Cyclopropylmethylamide at R1Increased potency72 nM
Morpholine vs. Hydroxypyrrolidine at R3Hydroxypyrrolidine showed 10-fold increase in activity7.14 ± 0.04 pIC50

Case Studies

Several studies have explored the effects of this compound in vivo and in vitro:

  • Inhibition Studies : A study demonstrated that the compound effectively reduced NAE levels in mouse models, indicating its potential role in modulating emotional behavior through lipid signaling pathways .
  • Antimicrobial Activity : Research indicated that derivatives of this compound exhibited promising activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential application in treating infections caused by these pathogens .
  • Cancer Research : Preliminary investigations into the compound's anti-proliferative effects on various cancer cell lines suggest that it may inhibit tumor growth by targeting metabolic pathways linked to lipid metabolism .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-19-15(24)7-13-10-27-18(22-13)23-17(25)14-8-16(21-11-20-14)26-9-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3,(H,19,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKUEJCRYYCKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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